8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
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Overview
Description
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one, also known as LY294002, is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). PI3K is a crucial enzyme in the PI3K/Akt signaling pathway, which is involved in cell growth, survival, and metabolism. LY294002 has been widely used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes.
Mechanism of Action
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one inhibits the activity of PI3K by binding to its ATP-binding pocket, thereby preventing the phosphorylation of phosphatidylinositol and the subsequent activation of downstream signaling molecules, such as Akt. This leads to the inhibition of cell growth and survival, as well as the induction of apoptosis and autophagy.
Biochemical and Physiological Effects:
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been shown to inhibit cell proliferation and induce apoptosis in cancer cells, as well as to promote autophagy in certain cell types. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been shown to modulate glucose metabolism and insulin signaling in adipocytes and hepatocytes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one is its high selectivity for PI3K, which allows for the specific inhibition of this pathway without affecting other signaling pathways. However, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has some limitations, including its relatively low potency and the need for high concentrations to achieve complete inhibition of PI3K activity. Additionally, 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one may have off-target effects on other enzymes and signaling pathways, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in scientific research. One area of interest is the investigation of the role of PI3K/Akt signaling in the regulation of immune cell function and the development of immunotherapy for cancer. Another area of interest is the use of 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one in combination with other inhibitors or chemotherapeutic agents to enhance the efficacy of cancer treatment. Additionally, the development of more potent and selective PI3K inhibitors may provide new opportunities for the treatment of various diseases.
Scientific Research Applications
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has been extensively used in scientific research to investigate the role of PI3K/Akt signaling in various biological processes, including cell proliferation, apoptosis, autophagy, and metabolism. It has been shown to inhibit the growth and survival of cancer cells by blocking the PI3K/Akt pathway. 8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one has also been used to study the molecular mechanisms underlying neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
properties
CAS RN |
141308-25-0 |
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Product Name |
8-Methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one |
Molecular Formula |
C21H29N3O4 |
Molecular Weight |
387.5 g/mol |
IUPAC Name |
8-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C21H29N3O4/c1-16-19(27-14-9-23-7-5-22(2)6-8-23)4-3-17-18(25)15-20(28-21(16)17)24-10-12-26-13-11-24/h3-4,15H,5-14H2,1-2H3 |
InChI Key |
DXLKLAUQXJQNDN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC2=O)N3CCOCC3)OCCN4CCN(CC4)C |
synonyms |
8-methyl-7-(2-(4-methyl-1-piperazinyl)ethoxy)-2-(4-morpholinyl)-4H-1-benzopyran-4-one MMPEM-benzopyran-4-one |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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